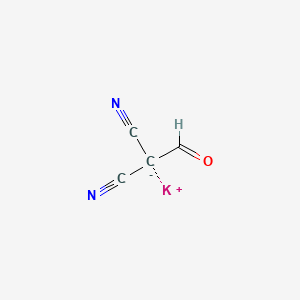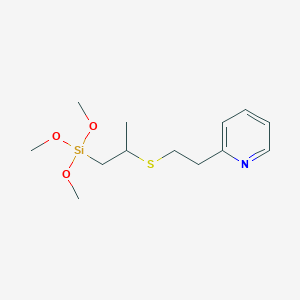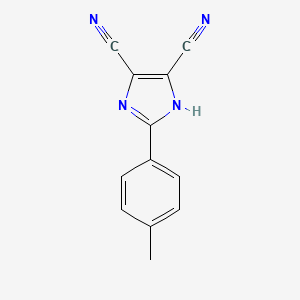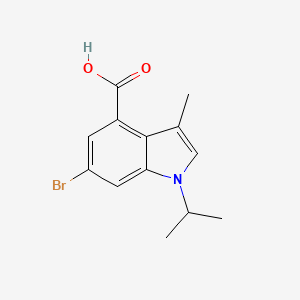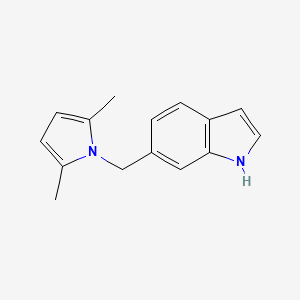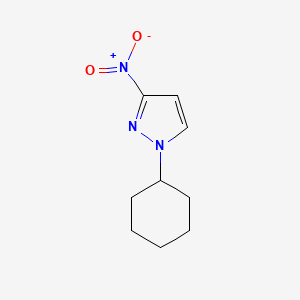
(2-CHLORO-5-((2-FLUORO-5-NITROPHENYL)CARBAMOYL)PHENYL)BORONIC ACID PINACOL ESTER
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-CHLORO-5-((2-FLUORO-5-NITROPHENYL)CARBAMOYL)PHENYL)BORONIC ACID PINACOL ESTER is a boronic acid derivative with the molecular formula C13H9O5N2Cl1F1B1 and a molecular weight of 338.48 g/mol . This compound is known for its unique structure, which includes both chloro and fluoro substituents, as well as a nitrophenylcarbamoyl group. It is used primarily in research settings, particularly in the fields of organic chemistry and medicinal chemistry.
準備方法
The synthesis of (2-CHLORO-5-((2-FLUORO-5-NITROPHENYL)CARBAMOYL)PHENYL)BORONIC ACID PINACOL ESTER typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the phenyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Chlorination: Introduction of a chlorine atom to the benzene ring.
Carbamoylation: Addition of a carbamoyl group to the phenyl ring.
Boronic Acid Formation: Introduction of the boronic acid group to the benzene ring.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, fluorinating agents for fluorination, and chlorinating agents for chlorination. The final step, boronic acid formation, often involves the use of boronic acid derivatives and catalysts to facilitate the reaction .
化学反応の分析
(2-CHLORO-5-((2-FLUORO-5-NITROPHENYL)CARBAMOYL)PHENYL)BORONIC ACID PINACOL ESTER undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
(2-CHLORO-5-((2-FLUORO-5-NITROPHENYL)CARBAMOYL)PHENYL)BORONIC ACID PINACOL ESTER has several scientific research applications:
Organic Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use this compound to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Biological Research: This compound is used in studies involving enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of (2-CHLORO-5-((2-FLUORO-5-NITROPHENYL)CARBAMOYL)PHENYL)BORONIC ACID PINACOL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The chloro and fluoro substituents, as well as the nitrophenylcarbamoyl group, contribute to the compound’s binding affinity and specificity .
類似化合物との比較
(2-CHLORO-5-((2-FLUORO-5-NITROPHENYL)CARBAMOYL)PHENYL)BORONIC ACID PINACOL ESTER can be compared with other boronic acid derivatives, such as:
2-Chloro-5-(methylcarbamoyl)benzeneboronic acid: This compound lacks the fluoro and nitro groups, making it less specific in its interactions.
2-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid: This compound lacks the chloro group, which may affect its binding affinity and specificity.
5-(2-Fluoro-5-nitrophenylcarbamoyl)benzeneboronic acid: This compound lacks the chloro group, which may affect its reactivity and stability.
The presence of both chloro and fluoro substituents, along with the nitrophenylcarbamoyl group, makes this compound unique in its chemical properties and applications.
特性
IUPAC Name |
[2-chloro-5-[(2-fluoro-5-nitrophenyl)carbamoyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BClFN2O5/c15-10-3-1-7(5-9(10)14(20)21)13(19)17-12-6-8(18(22)23)2-4-11(12)16/h1-6,20-21H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIMYGCNKKABSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BClFN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
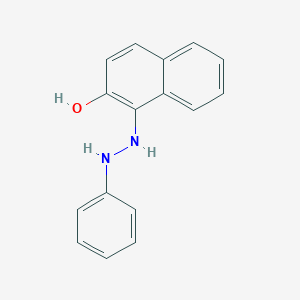


![(Z)-N'-hydroxy-4-(5-methyl-1H-benzo[d]imidazol-2-yl)benzimidamide](/img/structure/B8047713.png)
![2-(4-Pyridyl)-1H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B8047715.png)
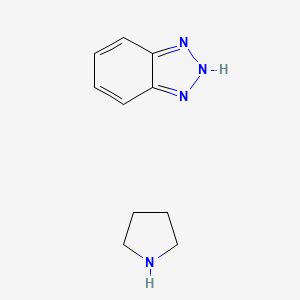
![(5R)-5,7-Diphenyl-6-[(sodiooxy)nitroso]-hexahydropyrazolo[1,2-a]pyrazolidin-1-one](/img/structure/B8047724.png)
